N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide: is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Related compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets by perturbing the membrane as well as having an intracellular mode of action .
Biochemical Pathways
Related compounds have been shown to inhibit kynurenine 3-hydroxylase , which is involved in the kynurenine pathway of tryptophan degradation.
Result of Action
Related compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with an α-haloketone.
Coupling with Biphenyl: The thiazole derivative is then coupled with a biphenyl compound using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Formation of Benzamide: The final step involves the reaction of the thiazole-biphenyl intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly active and selective palladium catalysts for the Suzuki-Miyaura coupling.
Reaction Conditions: Employing controlled temperature and pressure conditions to maximize reaction efficiency.
Purification Techniques: Utilizing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide: can be compared with other compounds featuring biphenyl, thiazole, or benzamide groups, such as:
Uniqueness
Structural Complexity: The combination of biphenyl, thiazole, and benzamide groups in a single molecule is relatively unique.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-12-19(13-21(14-20)29-2)23(27)26-24-25-22(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFUNLHQXVZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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